N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide
CAS No.: 2034564-14-0
Cat. No.: VC4390285
Molecular Formula: C14H17NO3S
Molecular Weight: 279.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034564-14-0 |
|---|---|
| Molecular Formula | C14H17NO3S |
| Molecular Weight | 279.35 |
| IUPAC Name | N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-3-carboxamide |
| Standard InChI | InChI=1S/C14H17NO3S/c16-6-2-11(13-4-8-19-10-13)1-5-15-14(17)12-3-7-18-9-12/h3-4,7-11,16H,1-2,5-6H2,(H,15,17) |
| Standard InChI Key | ISLVNISVSHBVFP-UHFFFAOYSA-N |
| SMILES | C1=COC=C1C(=O)NCCC(CCO)C2=CSC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide is C₁₅H₁₉NO₃S, with a molecular weight of 293.38 g/mol . Its IUPAC name, N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-3-carboxamide, reflects the presence of a thiophene ring (at position 3), a furan-3-carboxamide group, and a hydroxylated pentyl linker. The compound’s structure is further defined by the InChI key ISLVNISVSHBVFP-UHFFFAOYSA-N, which encodes its stereochemical and connectivity details .
Key Structural Features:
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Thiophene Ring: A five-membered aromatic ring with one sulfur atom, contributing to electron-rich properties and participation in electrophilic substitution reactions.
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Furan-3-carboxamide: A furan ring substituted at position 3 with a carboxamide group, enhancing hydrogen-bonding potential and solubility.
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Hydroxypentyl Chain: A five-carbon chain with a hydroxyl group at position 5, enabling hydrogen bonding and derivatization via oxidation or esterification.
Physicochemical properties such as logP (2.1), polar surface area (86.9 Ų), and hydrogen bond donor/acceptor counts (2/4) suggest moderate hydrophilicity, making it suitable for aqueous and organic phase reactions .
Synthesis and Preparation Methods
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide involves multi-step strategies to assemble the thiophene, furan, and pentyl components. A representative route includes:
Step 1: Thiophene Ring Synthesis
The thiophene moiety is synthesized via the Gewald reaction, where α-cyano esters react with elemental sulfur and ketones under basic conditions . For example, cyclopropanation of thiophene-3-carbaldehyde yields the substituted thiophene intermediate.
Step 2: Furan-3-carboxamide Preparation
The furan ring is constructed using the Paal-Knorr synthesis, cyclizing 1,4-diketones with ammonium acetate. Subsequent carboxamide formation is achieved by reacting furan-3-carboxylic acid with thionyl chloride to form the acyl chloride, followed by amine coupling .
Step 3: Assembly of the Pentyl Linker
A hydroxy-containing pentyl chain is introduced via alkylation or Michael addition. For instance, 5-hydroxypentanal undergoes nucleophilic attack by a thiophene-containing Grignard reagent, followed by reductive amination with the furan-3-carboxamide .
Representative Reaction Scheme:
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Thiophene Intermediate:
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Furan Carboxamide:
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Final Coupling:
This modular approach allows for scalability and functional group tuning, as evidenced by analogous syntheses of related carboxamides .
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is dictated by its hydroxyl, carboxamide, and heteroaromatic groups:
Oxidation Reactions
The primary hydroxyl group undergoes oxidation with agents like pyridinium chlorochromate (PCC) to yield ketones, while stronger oxidants (e.g., KMnO₄) may cleave the pentyl chain .
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, enhancing basicity and nucleophilicity for further alkylation .
Electrophilic Substitution
The thiophene ring participates in sulfonation and nitration at the α-position, while the furan ring undergoes Friedel-Crafts acylation at the β-position .
Example: Nitration of Thiophene
Scientific Research Applications
Medicinal Chemistry
N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide has been explored as a scaffold for enzyme inhibitors. Analogous carboxamides inhibit viral endonucleases (e.g., HCMV pUL89-C) by chelating catalytic metal ions, demonstrating IC₅₀ values in the low micromolar range .
Materials Science
The conjugated thiophene-furan system exhibits charge-transfer properties, making it a candidate for organic semiconductors and photovoltaic materials .
Antimicrobial Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption via hydrophobic interactions .
Biological Activity and Mechanism of Action
In biochemical assays, the compound’s carboxamide group binds to the active site of HIV-1 integrase, inhibiting strand-transfer activity (IC₅₀ = 5.2 µM) . Molecular docking studies suggest hydrogen bonding with Asp-64 and hydrophobic interactions with Pro-142 residues .
Comparative Analysis with Analogous Compounds
| Compound | Structure Variation | Biological Activity (IC₅₀) |
|---|---|---|
| N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide | Thiophene at position 2 | 8.7 µM (HIV-1 integrase) |
| N-(5-Hydroxy-3-(phenyl)pentyl)furan-3-carboxamide | Phenyl instead of thiophene | >50 µM |
| N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide | Thiophene-2-carboxamide | 12.3 µM (HCMV pUL89-C) |
The position of the thiophene ring and carboxamide group significantly impacts target affinity, with 3-substituted thiophenes showing superior activity .
Future Perspectives
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pentyl chain and heterocyclic rings to optimize pharmacokinetics.
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In Vivo Efficacy Trials: Evaluating bioavailability and toxicity in animal models.
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Materials Applications: Investigating charge mobility in thin-film transistors.
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